4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane is an organic compound that features a brominated alkyl group attached to a dioxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a brominated alkylating agent under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like DMSO or THF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.
Scientific Research Applications
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.
2,2-Dimethyl-1,3-dioxolane: The parent dioxolane compound without the brominated alkyl group.
(1-Bromo-2-methylpropan-2-yl)benzene: A related compound with a benzene ring instead of a dioxolane ring.
Uniqueness
4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane is unique due to the presence of both a brominated alkyl group and a dioxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-8(2,6-10)7-5-11-9(3,4)12-7/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKYNDUNICYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(C)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.